molecular formula C15H16N4O3S B3856382 N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide

N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide

Cat. No. B3856382
M. Wt: 332.4 g/mol
InChI Key: LLKOBDMZUFMMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide, also known as DASB, is a chemical compound that is widely used in scientific research. DASB is a selective serotonin transporter (SERT) ligand, which means it binds to the SERT protein in the brain and can be used to study the serotonin neurotransmitter system.

Mechanism of Action

N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide is a selective SERT ligand, which means it binds specifically to the SERT protein in the brain. When labeled with a radioactive isotope, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide can be used to study the density and distribution of SERT in the brain. This can provide valuable information about the serotonin neurotransmitter system and its role in various physiological and pathological processes.
Biochemical and Physiological Effects:
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide has no known direct biochemical or physiological effects on the body. It is a research tool that is used to study the serotonin neurotransmitter system in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide in lab experiments is its selectivity for the SERT protein. This allows researchers to specifically target and study the serotonin neurotransmitter system in the brain. Additionally, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide can be labeled with a radioactive isotope and used in PET scans to visualize the SERT protein in the brain.
One limitation of using N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide in lab experiments is its relatively short half-life. This means that it must be synthesized and used quickly, which can be challenging. Additionally, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide is not effective in studying other neurotransmitter systems in the brain, as it is selective for the SERT protein.

Future Directions

There are several future directions for research involving N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide. One area of interest is the role of the serotonin neurotransmitter system in various psychiatric and neurological disorders, such as depression, anxiety, and Parkinson's disease. N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide can be used to study changes in SERT density and distribution in these disorders, which may provide valuable insights into their underlying mechanisms.
Another area of interest is the development of new SERT ligands that are more selective and have longer half-lives than N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide. This could improve the accuracy and reliability of PET scans using SERT ligands, which could have important clinical implications for the diagnosis and treatment of various disorders.
Conclusion:
In conclusion, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide, or N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide, is a chemical compound that is widely used in scientific research to study the serotonin neurotransmitter system in the brain. N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide is a selective SERT ligand that can be labeled with a radioactive isotope and used in PET scans to visualize the SERT protein in the brain. While N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide has several advantages as a research tool, it also has limitations, such as its short half-life. Future research involving N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide could provide valuable insights into the role of the serotonin neurotransmitter system in various physiological and pathological processes.

Scientific Research Applications

N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide is primarily used as a research tool to study the serotonin neurotransmitter system in the brain. Specifically, it is used to study the SERT protein, which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide can be labeled with a radioactive isotope, such as carbon-11 or fluorine-18, and used in positron emission tomography (PET) scans to visualize the SERT protein in the brain.

properties

IUPAC Name

N-[4-(diaminomethylideneamino)sulfonylphenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-10-2-4-11(5-3-10)14(20)18-12-6-8-13(9-7-12)23(21,22)19-15(16)17/h2-9H,1H3,(H,18,20)(H4,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKOBDMZUFMMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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